molecular formula C25H23NO4 B2943314 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-7-methoxybenzofuran-2-carboxamide CAS No. 1396852-82-6

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-7-methoxybenzofuran-2-carboxamide

Cat. No. B2943314
CAS RN: 1396852-82-6
M. Wt: 401.462
InChI Key: QWDSFOCYXNLKKT-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve reactions like Suzuki–Miyaura cross-coupling in their synthesis . Other methods might involve the use of palladium-catalyzed reactions .


Molecular Structure Analysis

The biphenyl component of the molecule consists of two connected phenyl rings . In the gas phase, the molecule exists in two enantiomorphic twisted forms with an angle between the planes of the two rings of 44.4° .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

A variety of novel compounds, including 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, have been synthesized through specific chemical reactions, such as the reaction of N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate. These compounds were characterized using techniques such as elemental analysis, IR, MS, 1H-NMR, and 13C-NMR to establish their structures (Hassan, Hafez, & Osman, 2014).

Pharmacological Evaluation

Diuretic Activity

A series of N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides demonstrated diuretic activity in vivo. Among them, N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide showed significant promise as a diuretic agent (Yar & Ansari, 2009).

Antihypertensive Potency

A new series of N-(biphenylylmethyl)imidazoles, which are nonpeptide angiotensin II receptor antagonists, have shown potent antihypertensive effects upon oral administration, offering a new approach to hypertension treatment (Carini et al., 1991).

Chemical Synthesis Techniques

Regioselective Biphenyl Coupling

A method for the regioselective coupling of biphenyl structures via Nucleophilic Aromatic Substitution reactions has been developed, which is crucial for constructing complex organic molecules and has potential applications in synthetic chemistry (Hattori et al., 1993).

Mechanistic Insights and Novel Reactions

Novel Heterocyclic Systems

Through specific reactions, new heterocyclic systems such as 6-(4-methoxyphenyl)-2-methylpyrido[3,2-c]pyrrolo[2,3-e]azocin-7(6H)-one have been synthesized, showing the versatility and potential of novel organic transformations in creating complex molecular architectures (Deady & Devine, 2006).

Safety and Hazards

The safety data sheet for biphenyl indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-[2-hydroxy-2-(4-phenylphenyl)propyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c1-25(28,20-13-11-18(12-14-20)17-7-4-3-5-8-17)16-26-24(27)22-15-19-9-6-10-21(29-2)23(19)30-22/h3-15,28H,16H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDSFOCYXNLKKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC2=C(O1)C(=CC=C2)OC)(C3=CC=C(C=C3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-7-methoxybenzofuran-2-carboxamide

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